molecular formula C31H38N2O8 B1450315 Fmoc-Glu(OtBu)-Thr(psi(Me,Me)pro)-OH CAS No. 957780-56-2

Fmoc-Glu(OtBu)-Thr(psi(Me,Me)pro)-OH

Cat. No. B1450315
CAS RN: 957780-56-2
M. Wt: 566.6 g/mol
InChI Key: SIDKUUFAHNZJLW-VAQLEPBLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Fmoc-Glu(OtBu)-Thr(psi(Me,Me)pro)-OH” is a dipeptide used in the synthesis of peptides . It has a molecular formula of C31H38N2O8 .


Synthesis Analysis

This compound is synthesized for use in peptide synthesis .


Molecular Structure Analysis

The molecular weight of “Fmoc-Glu(OtBu)-Thr(psi(Me,Me)pro)-OH” is 566.6 g/mol . Its structure includes a fluorenylmethyloxycarbonyl (Fmoc) group, a tert-butoxy (OtBu) group, and a psi(Me,Me)pro group .


Physical And Chemical Properties Analysis

“Fmoc-Glu(OtBu)-Thr(psi(Me,Me)pro)-OH” appears as a white to off-white powder . It has a molecular weight of 566.6 g/mol and a molecular formula of C31H38N2O8 . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 8 .

Scientific Research Applications

Controlled Aggregation Properties

Fmoc-Glu(OtBu)-OH, a derivative of Fmoc-protected charge single amino acids, demonstrates intriguing self-assembled structures under various conditions. These structures are sensitive to factors such as concentration, temperature, and pH. Notably, Fmoc-Glu(OtBu)-OH forms spheres at room temperature and broomstick-like morphologies upon heating. These self-assembled structures have potential applications in material chemistry, bioscience, and biomedical fields due to their facile and versatile route for novel nanoarchitecture design (Gour et al., 2021).

Enhanced Solubility for Enzymatic Glycosylation

Cyclodextrins have been used to significantly enhance the solubility of the protected amino acid glycan Fmoc-Thr(GalNAcα1)-OtBu. This enhancement facilitates enzymatic glycosylation without the need for organic cosolvents, allowing for efficient sialylated core 1 structure synthesis. The process achieves a 50% yield, illustrating the potential for efficient glycan chain extension on protected glycosyl amino acids (Dudziak et al., 2000).

Solid-Phase Peptide Synthesis

Fmoc-Abu(PO3Me2)-OH has been utilized in the Fmoc/solid-phase peptide synthesis of Abu(P)-containing peptides. This process involves the preparation of the protected phosphoamino acid from Boc-Asp-OtBu and demonstrates the versatility of Fmoc-Glu(OtBu)-Thr(psi(Me,Me)pro)-OH in peptide synthesis applications. The method provides a robust approach to assembling peptides with specific structural requirements (Perich, 2009).

Improved Synthesis of Derivatives

The synthesis process for protected d-allothreonine derivatives like Fmoc-d-alloThr(tBu)-OH and Fmoc-d-alloThr-OtBu has been improved. The process involves the epimerization of cheap l-threonine and showcases the ability to efficiently produce derivatives for various scientific research applications, highlighting the chemical versatility and utility of Fmoc-Glu(OtBu)-Thr(psi(Me,Me)pro)-OH (Kikuchi & Konno, 2013).

Mechanism of Action

The mechanism of action of “Fmoc-Glu(OtBu)-Thr(psi(Me,Me)pro)-OH” is not explicitly stated in the available literature. As a dipeptide, it may participate in peptide synthesis .

Safety and Hazards

“Fmoc-Glu(OtBu)-Thr(psi(Me,Me)pro)-OH” is not classified as a hazardous substance or mixture . In case of inhalation, it is advised to move the person to fresh air. If ingested, the mouth should be rinsed with water. In case of skin contact, the area should be washed with soap and plenty of water .

properties

IUPAC Name

(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38N2O8/c1-18-26(28(36)37)33(31(5,6)40-18)27(35)24(15-16-25(34)41-30(2,3)4)32-29(38)39-17-23-21-13-9-7-11-19(21)20-12-8-10-14-22(20)23/h7-14,18,23-24,26H,15-17H2,1-6H3,(H,32,38)(H,36,37)/t18-,24+,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIDKUUFAHNZJLW-VAQLEPBLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(C(O1)(C)C)C(=O)C(CCC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](CCC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Glu(OtBu)-Thr(psi(Me,Me)pro)-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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